3-(3-acetyl-1H-indol-1-yl)-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]propanamide
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Overview
Description
3-(3-acetyl-1H-indol-1-yl)-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]propanamide is a complex organic compound that combines an indole and a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-acetyl-1H-indol-1-yl)-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]propanamide typically involves multiple steps. One common approach is the microwave-assisted cyclisation and decarboxylation of 2-[(carboxymethyl)amino]benzoic acids. This method uses acetic anhydride and triethylamine as the base, with microwave irradiation at 80°C for 1 minute . The yields for this method range from 34-71%.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(3-acetyl-1H-indol-1-yl)-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
3-(3-acetyl-1H-indol-1-yl)-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]propanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It may be explored for its therapeutic potential, particularly in drug discovery.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for 3-(3-acetyl-1H-indol-1-yl)-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets 3-(3-acetyl-1H-indol-1-yl)-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]propanamide apart from similar compounds is its unique combination of indole and benzothiazole moieties. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H19N3O3S |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
3-(3-acetylindol-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide |
InChI |
InChI=1S/C21H19N3O3S/c1-13(25)16-12-24(18-6-4-3-5-15(16)18)10-9-20(26)23-21-22-17-8-7-14(27-2)11-19(17)28-21/h3-8,11-12H,9-10H2,1-2H3,(H,22,23,26) |
InChI Key |
SDXSKEMKXAJFCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CCC(=O)NC3=NC4=C(S3)C=C(C=C4)OC |
Origin of Product |
United States |
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